

# Initial Safety and Toxicity Profile of Ravuconazole in Animal Studies: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Ravuconazole**

Cat. No.: **B1678830**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Ravuconazole** (also known as BMS-207147 and ER-30346) is a broad-spectrum triazole antifungal agent that has demonstrated potent activity against a wide range of fungal pathogens.<sup>[1][2][3]</sup> As with any therapeutic candidate, a thorough evaluation of its safety and toxicity profile is paramount prior to clinical development. This technical guide provides a comprehensive summary of the initial preclinical safety and toxicity findings for **Ravuconazole** based on available animal studies. The data presented herein is intended to offer a detailed overview for researchers, scientists, and professionals involved in the drug development process.

## Mechanism of Action

**Ravuconazole** exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme 14 $\alpha$ -demethylase.<sup>[4]</sup> This enzyme is critical in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The inhibition of ergosterol synthesis leads to the disruption of the cell membrane, ultimately resulting in fungal cell death.<sup>[4]</sup>

## Single-Dose Toxicity

While specific LD50 values from dedicated acute toxicity studies are not extensively reported in the publicly available literature, single-dose pharmacokinetic and efficacy studies in various animal models provide insights into the acute tolerance of **Ravuconazole**.

Table 1: Summary of Single-Dose Studies of **Ravuconazole** in Animals

| Species | Route of Administration | Dose (mg/kg) | Observation                                                              | Reference |
|---------|-------------------------|--------------|--------------------------------------------------------------------------|-----------|
| Rabbit  | Oral                    | 10, 20, 30   | No mortality or observable toxicity reported.                            | [5]       |
| Mouse   | Oral                    | 10, 40, 160  | No mortality or observable toxicity reported in pharmacokinetic studies. | [6]       |

## Experimental Protocol: Single-Dose Pharmacokinetic Study in Rabbits

A study was conducted to evaluate the pharmacokinetics of single oral doses of **Ravuconazole** in rabbits.

- Animal Model: Healthy rabbits.
- Grouping: Animals were divided into groups to receive different single doses of **Ravuconazole**.
- Drug Administration: **Ravuconazole** was administered orally.
- Blood Sampling: Blood samples were collected at various time points post-dosing to determine the serum concentrations of **Ravuconazole**.

- Analysis: Serum levels of **Ravuconazole** were quantified to assess its pharmacokinetic profile.
- Toxicity Observation: Animals were monitored for any signs of toxicity or mortality.



[Click to download full resolution via product page](#)

Caption: Workflow for a single-dose pharmacokinetic study.

## Repeated-Dose Toxicity

Repeated-dose studies in various animal models have consistently demonstrated a favorable safety profile for **Ravuconazole**, with no significant organ toxicity reported at therapeutic doses.

Table 2: Summary of Repeated-Dose Studies of **Ravuconazole** in Animals

| Species | Route of Administration            | Dose (mg/kg/day) | Duration      | Key Findings                                                                                                                                                              | Reference |
|---------|------------------------------------|------------------|---------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Rabbit  | Intravenous (lysine phosphoester ) | 2.5, 5, 10       | Up to 12 days | No evidence of hepatotoxicity or nephrotoxicity.                                                                                                                          | [7]       |
| Rabbit  | Oral                               | 30               | 6 days        | No accumulation of the drug and no grossly observable toxicity. All animals appeared healthy at the end of treatment, and no pathology was seen in any organs at autopsy. | [5][8]    |

---

|            |      |                          |               |                                                                                                                                            |
|------------|------|--------------------------|---------------|--------------------------------------------------------------------------------------------------------------------------------------------|
| Dog        | Oral | 12 (6 mg/kg twice daily) | Up to 90 days | Well-tolerated with no significant side effects observed. Lower toxicity compared to the reference drug, benznidazole. <a href="#">[9]</a> |
| Guinea Pig | Oral | 5, 10, 25                | 5 days        | Improved survival in a model of invasive aspergillosis. <a href="#">[10]</a>                                                               |

---

## Experimental Protocol: Repeated-Dose Toxicity Study in Rabbits

A study was conducted to assess the safety of intravenously administered **Ravuconazole** lysine phosphoester in persistently neutropenic rabbits with experimental pulmonary aspergillosis.

- Animal Model: Persistently neutropenic female New Zealand White rabbits.
- Grouping: Rabbits were divided into treatment groups receiving different doses of **Ravuconazole**, a control group, and a comparator group (Amphotericin B).
- Drug Administration: **Ravuconazole** lysine phosphoester was administered intravenously once daily.
- Monitoring: Blood was collected every other day for chemical determinations of potassium, aspartate aminotransferase (AST), alanine aminotransferase (ALT), creatinine, urea nitrogen, and total bilirubin concentrations in serum.
- Endpoint: Evaluation of survival, fungal burden, and assessment of hepatic and renal toxicity.



[Click to download full resolution via product page](#)

Caption: Workflow for a repeated-dose safety study.

## Genotoxicity and Carcinogenicity

Specific data from genotoxicity and carcinogenicity studies for **Ravaconazole** are not readily available in the public domain. As a member of the triazole class of antifungal agents, its potential for genotoxicity and carcinogenicity would be evaluated according to standard regulatory guidelines for pharmaceuticals. Some other azole antifungals have been shown to be non-genotoxic.<sup>[11]</sup> Carcinogenicity studies with other azoles have sometimes shown hormonal effects in rodents, the relevance of which to humans is considered unlikely.<sup>[11]</sup>

## Reproductive and Developmental Toxicity

Detailed studies on the reproductive and developmental toxicity of **Ravuconazole** are not available in the reviewed literature. For triazole fungicides, which are structurally related, some have been shown to have reproductive effects in animal models, often linked to endocrine disruption.[12] However, specific data for **Ravuconazole** is needed to draw any conclusions.

## Safety Pharmacology

The available animal studies suggest a good safety pharmacology profile for **Ravuconazole**, with no reported adverse effects on major physiological systems. In particular, studies have shown a lack of nephrotoxicity and hepatotoxicity at effective doses.[7]

## Conclusion

Based on the available preclinical data from animal studies, **Ravuconazole** demonstrates a promising initial safety and toxicity profile. In single and repeated-dose studies across multiple species, including rabbits, dogs, and guinea pigs, **Ravuconazole** was well-tolerated with no significant organ toxicities noted at therapeutic dose levels. Specifically, there was a notable absence of hepatotoxicity and nephrotoxicity, which can be concerns with other antifungal agents.

While the current body of evidence is encouraging, a more complete toxicological assessment would require data from dedicated studies on genotoxicity, carcinogenicity, and reproductive and developmental toxicity. The information presented in this guide, derived primarily from efficacy and pharmacokinetic studies, provides a strong foundation for the continued development of **Ravuconazole** as a potentially safe and effective antifungal agent. Further research and the publication of comprehensive preclinical safety data will be crucial for a complete risk assessment.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Efficacy, Safety, and Plasma Pharmacokinetics of Escalating Dosages of Intravenously Administered Razuconazole Lysine Phosphoester for Treatment of Experimental Pulmonary Aspergillosis in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antifungal activities of ER-30346, a novel oral triazole with a broad antifungal spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo antifungal activities of ER-30346, a novel oral triazole with a broad antifungal spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Razuconazole | C22H17F2N5OS | CID 467825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Efficacies of Two New Antifungal Agents, the Triazole Razuconazole and the Echinocandin LY-303366, in an Experimental Model of Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Pharmacodynamics of a New Triazole, Razuconazole, in a Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Efficacies of two new antifungal agents, the triazole razuconazole and the echinocandin LY-303366, in an experimental model of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Razuconazole Treatment on Parasite Load and Immune Response in Dogs Experimentally Infected with Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Human carcinogenic risk assessment based on hormonal effects in a carcinogenicity study in rats with the antifungal agent, fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exposure to difenoconazole induces reproductive toxicity in zebrafish by interfering with gamete maturation and reproductive behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Initial Safety and Toxicity Profile of Razuconazole in Animal Studies: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1678830#initial-safety-and-toxicity-profile-of-razuconazole-in-animal-studies>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)